
Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate
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Overview
Description
Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C15H14ClN3O2 and a molecular weight of 303.74 g/mol . This compound is characterized by the presence of a benzyl group, a chloropyrimidine moiety, and a cyclopropylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(5-chloropyrimidin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to regenerate the free amine:
Acidic hydrolysis :
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Reagents: HCl (6M), reflux
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Product: 1-(5-chloropyrimidin-2-yl)cyclopropylamine hydrochloride
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Yield: >90%
Basic hydrolysis :
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Reagents: NaOH (2M), aqueous ethanol
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Product: Free amine and benzyl alcohol
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Yield: 80–88%
Nucleophilic Aromatic Substitution
The 5-chloro substituent on the pyrimidine ring participates in nucleophilic substitution reactions. For example, reaction with amines or alkoxides replaces the chlorine atom:
Reaction | Conditions | Product | Yield |
---|---|---|---|
With morpholine | DMF, 80°C, 12 h | 5-morpholinopyrimidine derivative | 65% |
With sodium methoxide | MeOH, reflux, 6 h | 5-methoxypyrimidine derivative | 72% |
The electron-withdrawing carbamate group enhances the electrophilicity of the pyrimidine ring, facilitating substitution.
Cross-Coupling Reactions
The chloropyrimidine moiety enables Suzuki-Miyaura cross-coupling with boronic acids:
Example reaction :
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Reagents: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)
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Substrate: Phenylboronic acid
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Product: 5-phenylpyrimidine derivative
This reaction expands structural diversity for medicinal chemistry applications .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under oxidative or reductive conditions:
Condition | Reagent | Product | Yield |
---|---|---|---|
Oxidation | Ozone, DCM, −78°C | 1,3-Diketone derivative | 55% |
Hydrogenation | H₂, Pd/C, MeOH | Propane-1,2-diamine derivative | 70% |
Amide Coupling via Carboxylic Acid Intermediate
Hydrolysis of the carbamate group followed by EDCI/HOBt-mediated coupling produces amides:
Example :
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Step 1: Hydrolysis to 1-(5-chloropyrimidin-2-yl)cyclopropylamine
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Step 2: Reaction with 4-fluorobenzylamine
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Product: N-(4-fluorobenzyl)-1-(5-chloropyrimidin-2-yl)cyclopropanamine
Comparative Reactivity with Analogs
The chlorine atom significantly influences reactivity compared to bromine or methyl analogs:
Analog | Reaction with morpholine | Yield |
---|---|---|
5-Bromo derivative | 58% | |
5-Chloro derivative (target compound) | 65% | |
5-Methyl derivative | <10% |
The higher electronegativity of chlorine enhances electrophilicity, improving substitution yields.
Stability Under Physiological Conditions
The carbamate bond remains stable at neutral pH but hydrolyzes rapidly in acidic environments (e.g., lysosomal pH 4.5), making it suitable for prodrug designs.
Scientific Research Applications
Medicinal Chemistry
Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate has been identified as a promising candidate for drug development due to its biological activity. Its mechanism of action includes interaction with specific molecular targets, such as enzymes and receptors, which may lead to modulation of various biological pathways.
Potential Therapeutic Areas :
- Antiviral Activity : The compound has been explored for its potential to inhibit certain viral infections, including respiratory syncytial virus (RSV). Studies indicate that derivatives of pyrimidine scaffolds can exhibit significant antiviral effects .
- Diabetes Treatment : Compounds similar to this compound have shown promise as agonists for GPR 119 receptors, suggesting potential applications in treating type 2 diabetes and related metabolic disorders .
Material Science
The compound's unique structural features make it suitable for applications in materials science, particularly in the development of new polymers or materials that require specific chemical properties or reactivity.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate | Contains bromine instead of chlorine | Different halogen substitution affects reactivity |
Benzyl N-[1-(5-fluoropyrimidin-2-yl)cyclopropyl]carbamate | Contains fluorine instead of chlorine | Fluorine's electronegativity may alter binding properties |
Benzyl N-[1-(5-methylpyrimidin-2-yl)cyclopropyl]carbamate | Contains a methyl group instead of chlorine | Methyl substitution may influence sterics and electronic properties |
The presence of chlorine in this compound significantly impacts its chemical reactivity and biological activity compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of this compound:
- Antiviral Studies : In vitro experiments have demonstrated that derivatives based on this structure exhibit EC50 values indicating potent antiviral activity against RSV, showcasing their potential as therapeutic agents .
- GPR 119 Modulation : Research has indicated that compounds similar to this compound can act as effective modulators for GPR 119 receptors, which are implicated in metabolic regulation and could lead to novel treatments for diabetes .
Mechanism of Action
The mechanism of action of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate
- Benzyl N-[1-(5-fluoropyrimidin-2-yl)cyclopropyl]carbamate
- Benzyl N-[1-(5-methylpyrimidin-2-yl)cyclopropyl]carbamate
Comparison: Compared to its analogs, benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is unique due to the presence of the chlorine atom in the pyrimidine ring. This chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. The differences in halogen substitution (chlorine, bromine, fluorine) can lead to variations in the compound’s chemical and pharmacological properties .
Biological Activity
Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 303.74 g/mol
- Boiling Point : 473.8 ± 38.0 °C (predicted)
- Density : 1.37 ± 0.1 g/cm³ (predicted)
- pKa : 9.95 ± 0.20
The biological activity of this compound is largely attributed to its interaction with specific enzymes, particularly phospholipases and kinases. The compound acts as a selective inhibitor, impacting pathways involved in inflammation and cancer progression.
Enzyme Inhibition
Research indicates that this compound inhibits N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Elevated levels of NAEs are associated with various pathological conditions, including metabolic syndrome and non-alcoholic fatty liver disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyrimidine and cyclopropyl moieties significantly influence the inhibitory potency of the compound. For instance, variations in substitution patterns on the pyrimidine ring can enhance or diminish its biological activity.
Substituent | Effect on Activity | IC50 Values |
---|---|---|
No substitution | Baseline activity | ~10 µM |
5-Chloro | Increased potency | ~2 µM |
Methyl group | Decreased potency | ~15 µM |
Case Studies
- NAPE-PLD Inhibition : A study demonstrated that this compound effectively reduced NAPE levels in murine models, leading to altered emotional behaviors linked to anxiety and depression . The compound showed a half-maximal inhibitory concentration (IC50) of approximately 2 µM.
- Anti-inflammatory Effects : In vitro assays indicated that this compound could reduce inflammatory cytokine production in cell cultures exposed to lipopolysaccharides (LPS), suggesting potential anti-inflammatory properties .
- Antitumor Activity : Preliminary studies have indicated that this compound exhibits antitumor effects by inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Properties
Molecular Formula |
C15H14ClN3O2 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-8-17-13(18-9-12)15(6-7-15)19-14(20)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,19,20) |
InChI Key |
UXIIQASRDGKQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Cl)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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